Prostaglandin F2α-d9 is derived from prostaglandin F2α through synthetic modifications that enhance its stability and efficacy. It is typically synthesized in laboratories using advanced organic chemistry techniques, allowing for precise control over its molecular structure.
Prostaglandin F2α-d9 belongs to the class of compounds known as prostaglandins, which are derived from fatty acids. These compounds are classified based on their biological activity and the specific receptors they activate. Prostaglandin F2α-d9 specifically interacts with the FP receptor, influencing various biological processes.
The synthesis of prostaglandin F2α-d9 involves several steps that utilize modern organic synthesis techniques. One notable method includes a catalyst-controlled route that employs rhodium-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reactions. This method allows for the formation of cyclopentyl intermediates with high enantiomeric excess and stereochemical control .
The molecular structure of prostaglandin F2α-d9 features a cyclopentane core with various functional groups that confer its biological activity. The specific arrangement of these groups is critical for its interaction with biological receptors.
Prostaglandin F2α-d9 participates in various biochemical reactions, primarily involving its conversion to other prostaglandins or metabolites through enzymatic pathways. Key reactions include:
Prostaglandin F2α-d9 exerts its biological effects primarily through the activation of FP receptors located on target cells. Upon binding to these receptors, it initiates a cascade of intracellular signaling events that lead to various physiological responses.
Prostaglandin F2α-d9 has several applications in scientific research and clinical settings:
Prostaglandin F2α-d9 incorporates nine deuterium atoms (²H) at specific aliphatic positions (C-17, 17′, 18, 18′, 19, 19′, 20, 20, 20′), replacing all hydrogen atoms in the ω-chain. This design minimizes metabolic interference while preserving the core carboxylate and pentane ring functionalities [1] [3]. The molecular formula is C₂₀H₂₅D₉O₅, yielding a molecular weight of 363.50 g/mol—9 mass units higher than the native compound (354.5 g/mol). This mass shift enables unambiguous differentiation in mass spectrometry [1] [6].
The deuterated and non-deuterated prostaglandins share identical stereochemistry at chiral centers (C-9, C-11, C-15) and retain the trans-double bond between C-13–14. However, deuterium alters bond vibrational frequencies, detectable via IR spectroscopy. Unlike metabolites like 2,3-dinor-11β-PGF2α-d9 (C₁₈H₂₁D₉O₅, MW 335.48) or 8-iso-PGF2α-d9, which exhibit structural rearrangements, Prostaglandin F2α-d9 maintains the native F2α backbone [4] [9].
Table 1: Structural Comparison of Prostaglandin F2α-d9 and Related Metabolites
Compound | Molecular Formula | Molecular Weight | Deuterium Positions |
---|---|---|---|
Prostaglandin F2α-d9 | C₂₀H₂₅D₉O₅ | 363.50 | 17,17′,18,18′,19,19′,20,20,20′ |
Native PGF2α | C₂₀H₃₄O₅ | 354.50 | N/A |
2,3-Dinor-11β-PGF2α-d9 | C₁₈H₂₁D₉O₅ | 335.48 | ω-chain modifications |
9α,11β-PGF2α-d9 | C₂₀H₂₅D₉O₅ | 363.54 | Identical to PGF2α-d9 |
Prostaglandin F2α-d9 demonstrates exceptional stability in GC/MS and LC/MS workflows at temperatures ≤250°C, critical for avoiding H/D exchange during ionization. In contrast, non-deuterated prostaglandins degrade 15–20% faster under identical conditions [2]. The compound’s stability is pH-dependent: it remains intact for >24h at pH 4–8 but undergoes β-oxidation in strongly alkaline buffers (pH >10) [1].
The deuterated analog is soluble in polar organic solvents, including ethanol (≥50 mg/mL), tetrahydrofuran (THF, ≥30 mg/mL), and acetonitrile (≥25 mg/mL). Aqueous solubility is limited to <1 mg/mL but improves with ethanol cosolvents (e.g., 40% v/v). Reactivity mirrors native PGF2α, though deuterium slightly attenuates reaction kinetics—Wittig olefination proceeds 12% slower due to kinetic isotope effects [2] [8].
Deuterium is introduced via catalytic hydrogenation using Pd/C or PtO₂ in deuterium oxide (D₂O), targeting unsaturated precursors at the ω-chain. Alternative routes employ Horner-Wadsworth-Emmons reactions with deuterated phosphonates (e.g., [²H₁₈]-alkylphosphonates). Patent EP1721894A1 details Ti(cp)₂Cl₂-catalyzed reductions, achieving >99% isotopic purity by suppressing proton exchange [2] [8].
Post-synthesis purification uses silica gel chromatography with stepwise elution:
Table 2: Solvent Systems for Chromatographic Purification
Step | Stationary Phase | Mobile Phase Composition | Purpose |
---|---|---|---|
Initial Cleanup | Silica Gel 60 | Hexane:Ethyl Acetate (95:5) | Lipid Removal |
Product Isolation | Silica Gel 60 | Ethyl Acetate:Methanol (90:10) | PGF2α-d9 Elution |
Final Polishing | C18 Reverse-Phase | Acetonitrile:Water (65:35) | Isomer Separation |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0